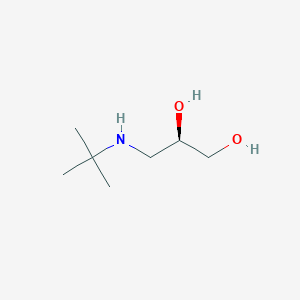

(2R)-3-(叔丁基氨基)丙烷-1,2-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-3-(tert-butylamino)propane-1,2-diol is a chiral compound that has potential applications in various fields of chemistry and pharmacology. The presence of both an amino and hydroxyl groups in the molecule suggests that it could be a versatile intermediate for the synthesis of different chemical entities. The compound's chirality is of particular interest in the synthesis of enantiomerically pure pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral starting materials or chiral catalysts to achieve the desired stereochemistry. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved starting from commercially available (S)- or (R)-2-aminopropan-1-ol, which shares structural similarities with (2R)-3-(tert-butylamino)propane-1,2-diol . This demonstrates the feasibility of synthesizing such compounds on a multikilogram scale, which is essential for industrial applications.

Molecular Structure Analysis

The molecular structure of compounds similar to (2R)-3-(tert-butylamino)propane-1,2-diol has been characterized using various analytical techniques. For example, the structure of a related compound was determined using X-ray diffraction analysis, which revealed a centrosymmetric Sn2O2 core and a five-membered cyclic 1,3,2 dioxastannolane-like pattern . Such detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds containing tert-butylamino groups can be quite diverse. For example, the synthesis of 2-N-tert-butylaminoxylpurine derivatives involved the oxidation of N-tert-butylhydroxylamines, which were synthesized by lithiation and subsequent reaction with 2-methyl-2-nitrosopropane . This indicates that (2R)-3-(tert-butylamino)propane-1,2-diol could also undergo various chemical transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-3-(tert-butylamino)propane-1,2-diol can be inferred from studies on similar compounds. For instance, the enantiomers of 3-tert.-butylamino-1,2-propanediol were separated and quantitated using high-performance liquid chromatography coupled to evaporative light scattering detection . This suggests that the compound may also be chiral and could exist as enantiomers, which are separable using chromatographic techniques. The determination of such properties is essential for the development of enantiomerically pure drugs and other applications where stereochemistry plays a critical role.

科学研究应用

燃料添加剂中的分子光谱

Jamróz 等人 (2007) 的一项研究利用分子光谱技术,包括质谱、核磁共振、红外和拉曼,对包括 3-叔丁氧基丙烷-1,2-二醇在内的化合物进行了表征。这些醚是甘油醚化的主要产物,被认为是柴油的优良氧添加剂。计算研究支持了振动光谱分析和异构体比率,表明该化合物在燃料研究中的相关性。

手性二醇的合成

Shuklov 等人 (2014) 描述了外消旋 1-叔丁氧基丙烷-2-醇的动态动力学拆分,以产生对映体纯 (R)-1-叔丁氧基-2-乙酰氧基丙烷,其可以转化为 (R)-丙烷-1,2-二醇 (Shuklov 等,2014)。此过程能够使用丙交酯来源生产 (R)-丙烷-1,2-二醇,作为合成重要的对映体纯酯和手性聚合物的关键手性构件。

气液平衡研究

Cui 等人 (2018) 的研究调查了包括丙烷-1,3-二醇在内的系统的等压气液平衡 (VLE),展示了其在分离叔丁醇和水等混合物中的效用。该研究强调了涉及丙烷-1,3-二醇的混合溶剂在工业应用中的潜力,因为它们能够增加相对挥发度并打破共沸点 (Cui 等,2018)。

药物研究中的对映异构体分离

Toussaint 等人 (2000) 开发了一种分离和定量测定 3-叔丁基氨基-1,2-丙二醇对映异构体的方法,用于药物(如噻吗洛尔)的工业合成。他们采用高效液相色谱和蒸发光散射检测,强调了该化合物在药物研究中的重要性 (Toussaint 等,2000)。

微生物生产中的下游加工

在生物生产化学品的背景下,Xiu 和 Zeng (2008) 综述了回收和纯化 1,3-丙二醇等二醇的方法,强调了该化合物在微生物化学品生产中的相关性。该研究强调了分离技术中的挑战,以及在产率、纯度和能耗方面改进方法的必要性 (Xiu & Zeng,2008)。

安全和危害

The compound is corrosive and has a hazard statement of H314 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

属性

IUPAC Name |

(2R)-3-(tert-butylamino)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMVCAZXJMSOX-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-(tert-butylamino)propane-1,2-diol | |

CAS RN |

59207-70-4 |

Source

|

| Record name | 1-tert-Butylamino-2,3-propanediol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059207704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6W84D5I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1276323.png)

![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)